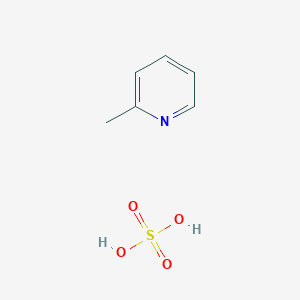
Sulfuric acid--2-methylpyridine (1/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The preparation of sulfuric acid–2-methylpyridine (1/1) typically involves the direct mixing of sulfuric acid with 2-methylpyridine. The reaction is exothermic and should be carried out with caution. The general procedure involves adding 2-methylpyridine to sulfuric acid under controlled temperature conditions to prevent excessive heat buildup. The reaction can be represented as:
H2SO4+C6H7N→C6H7N⋅H2SO4
Industrial Production Methods
In an industrial setting, the production of sulfuric acid–2-methylpyridine (1/1) may involve continuous flow reactors to ensure efficient mixing and heat dissipation. The use of automated systems can help maintain optimal reaction conditions and improve safety.
化学反应分析
Types of Reactions
Sulfuric acid–2-methylpyridine (1/1) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized by strong oxidizing agents, leading to the formation of sulfonated products.
Reduction: Reduction reactions may involve the conversion of sulfuric acid to sulfur dioxide or hydrogen sulfide.
Substitution: The methyl group on the 2-methylpyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nitric acid for nitration, halogens for halogenation.
Major Products
Oxidation: Sulfonated 2-methylpyridine derivatives.
Reduction: Sulfur dioxide, hydrogen sulfide.
Substitution: Nitro-2-methylpyridine, halogenated 2-methylpyridine.
科学研究应用
Sulfuric acid–2-methylpyridine (1/1) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of pyridinium salts and other nitrogen-containing heterocycles.
Biology: Investigated for its potential use in biochemical assays and as a catalyst in enzymatic reactions.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the production of dyes, agrochemicals, and pharmaceuticals.
作用机制
The mechanism of action of sulfuric acid–2-methylpyridine (1/1) involves the interaction of the sulfuric acid component with various substrates, leading to protonation and subsequent chemical transformations. The 2-methylpyridine component can act as a nucleophile or electrophile, depending on the reaction conditions. The molecular targets and pathways involved include:
Protonation: Sulfuric acid protonates substrates, increasing their reactivity.
Nucleophilic Attack: 2-methylpyridine can participate in nucleophilic substitution reactions.
Electrophilic Substitution: The methyl group on 2-methylpyridine can undergo electrophilic substitution.
相似化合物的比较
Sulfuric acid–2-methylpyridine (1/1) can be compared with other similar compounds, such as:
Sulfuric acid–pyridine (1/1): Similar in structure but lacks the methyl group, leading to different reactivity and applications.
Sulfuric acid–3-methylpyridine (1/1): The methyl group is attached to the third carbon, resulting in different chemical behavior.
Sulfuric acid–4-methylpyridine (1/1): The methyl group is attached to the fourth carbon, affecting its reactivity and applications.
属性
CAS 编号 |
66208-31-9 |
|---|---|
分子式 |
C6H9NO4S |
分子量 |
191.21 g/mol |
IUPAC 名称 |
2-methylpyridine;sulfuric acid |
InChI |
InChI=1S/C6H7N.H2O4S/c1-6-4-2-3-5-7-6;1-5(2,3)4/h2-5H,1H3;(H2,1,2,3,4) |
InChI 键 |
HTMOATKEZDESFW-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=N1.OS(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



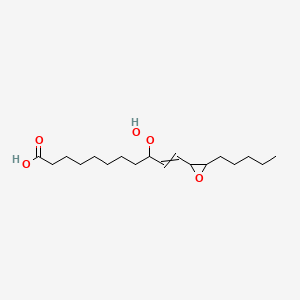
![(E)-but-2-enedioic acid;N-[(1-ethylpyrrolidin-2-yl)methyl]-4-methoxy-2-propylpyrimidine-5-carboxamide](/img/structure/B14464646.png)

![(NE)-N-[(2Z)-2-hydrazinylidene-3,3-dimethylbutylidene]hydroxylamine](/img/structure/B14464667.png)
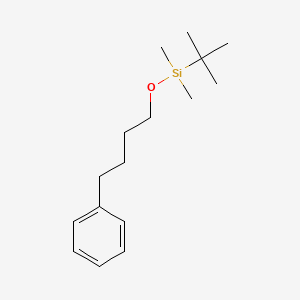
![N-[(E)-(Dimethylamino)methylidene]formamide](/img/structure/B14464676.png)
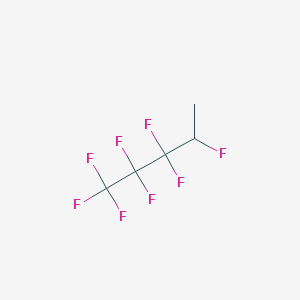
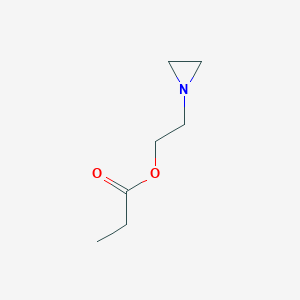
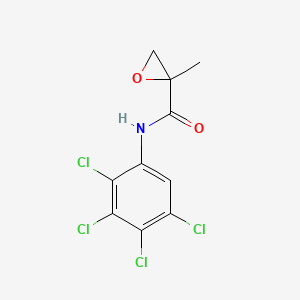
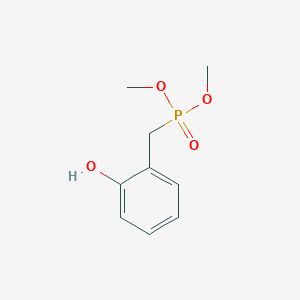
![4-[(2-Hydroxy-6-methylphenyl)methyl]-2,6-dimethylphenol](/img/structure/B14464693.png)


